molecular formula C20H10 B15184370 Dicyclopenta[cd,jk]pyrene CAS No. 98791-43-6

Dicyclopenta[cd,jk]pyrene

Cat. No.: B15184370
CAS No.: 98791-43-6
M. Wt: 250.3 g/mol
InChI Key: JSSGPUGMRRTJFY-UHFFFAOYSA-N
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Description

Dicyclopenta[cd,jk]pyrene is a polycyclic aromatic hydrocarbon with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopenta[cd,jk]pyrene typically involves the cyclopentannulation of pyrene derivatives. One common method includes the bromination of pyrene followed by a palladium-catalyzed cyclopentannulation reaction. For example, 4,9-dibromo-1,2,6,7-tetra(4-dodecylphenyl)this compound can be synthesized by reacting a brominated pyrene derivative with a suitable cyclopentannulation reagent under controlled conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclopenta[cd,jk]pyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrene derivatives, hydrogenated pyrene compounds, and oxygenated pyrene derivatives .

Mechanism of Action

The mechanism by which dicyclopenta[cd,jk]pyrene exerts its effects is primarily related to its electronic structure. The fusion of cyclopentane rings to the pyrene core alters the electronic distribution, leading to unique electronic properties. These properties make it an effective electron acceptor in various applications. The molecular targets and pathways involved are related to its interaction with other molecules in electronic devices, influencing charge transport and stability .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclopenta[cd,fg]pyrene
  • Dicyclopenta[cd,mn]pyrene
  • Tetracyclopenta[cd,fg,jk,mn]pyrene

Uniqueness

Dicyclopenta[cd,jk]pyrene is unique due to its specific fusion pattern, which influences its electronic properties differently compared to other cyclopenta-fused pyrene derivatives. The differences in aromaticity and stability among these compounds are attributed to the varying degrees of σ-strain imposed on the pyrene skeleton by sequential cyclopenta-fusion .

Properties

CAS No.

98791-43-6

Molecular Formula

C20H10

Molecular Weight

250.3 g/mol

IUPAC Name

hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),5,8,11,13,15(19),16-decaene

InChI

InChI=1S/C20H10/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h1-10H

InChI Key

JSSGPUGMRRTJFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C5=C(C=CC5=CC6=C4C2=C1C=C6)C=C3

Origin of Product

United States

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